Triethylene glycol diacrylate Triethylene glycol diacrylate Triethyleneglycol dimethacrylate is used as an intermediate product for polymer synthesis in the chemical industry.

Brand Name: Vulcanchem
CAS No.: 1680-21-3
VCID: VC21204552
InChI: InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2
SMILES: C=CC(=O)OCCOCCOCCOC(=O)C=C
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol

Triethylene glycol diacrylate

CAS No.: 1680-21-3

Cat. No.: VC21204552

Molecular Formula: C12H18O6

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Triethylene glycol diacrylate - 1680-21-3

Specification

CAS No. 1680-21-3
Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
IUPAC Name 2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate
Standard InChI InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2
Standard InChI Key INQDDHNZXOAFFD-UHFFFAOYSA-N
SMILES C=CC(=O)OCCOCCOCCOC(=O)C=C
Canonical SMILES C=CC(=O)OCCOCCOCCOC(=O)C=C

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

Triethylene glycol diacrylate features a molecular structure comprising two acrylate groups (CH2=CHCOO-) connected by a triethylene glycol chain (-(CH2CH2O)3-). This configuration results in a difunctional monomer with high reactivity due to the presence of two carbon-carbon double bonds that readily participate in polymerization reactions. The compound has a molecular weight of 234.26 g/mol , making it suitable for incorporation into various formulations where mobility and compatibility with other components are important.

Physical Properties

Triethylene glycol diacrylate exhibits distinct physical characteristics that contribute to its utility in commercial applications. At standard conditions, it appears as a clear, colorless liquid with a slight acrylic odor . These properties, combined with its functionality, make the compound valuable for numerous industrial uses where appearance and consistency are critical.

Table 1: Key Physical Properties of Triethylene Glycol Diacrylate

PropertyValue
Physical StateLiquid
AppearanceClear, colorless liquid
OdorSlight acrylic odor
Molecular Weight234.26 g/mol
Density1.1 g/cm³ at 25°C
Boiling Point>300°C
Freezing Point-20°C
Flash Point120°C
Viscosity10-25 mPa·s at 25°C

These physical properties demonstrate why triethylene glycol diacrylate is preferred in applications requiring precise viscosity control, thermal stability, and chemical compatibility .

Chemical Reactivity and Stability

Triethylene glycol diacrylate demonstrates high reactivity, particularly in free radical polymerization systems. The compound's two acrylate groups enable efficient cross-linking reactions, contributing to the formation of durable three-dimensional polymer networks. This difunctionality is a key feature that enhances performance in applications requiring structural integrity and chemical resistance.

The compound also exhibits low volatility, which is advantageous in formulations where minimal component loss during processing is desired . Additionally, triethylene glycol diacrylate shows excellent compatibility with other acrylate monomers and oligomers, allowing for versatile formulation options across different industrial applications .

Quality Specifications and Manufacturing

Standard Quality Parameters

Commercial triethylene glycol diacrylate must meet specific quality parameters to ensure consistent performance in end-use applications. These specifications typically include purity levels, acid content, moisture content, and color measurements.

Table 2: Standard Quality Specifications for Triethylene Glycol Diacrylate

ParameterSpecification
Purity≥98%
Acid Content≤0.02%
Moisture Content≤0.2%
Color (APHA)≤30

These specifications are critical for ensuring that triethylene glycol diacrylate performs consistently in high-precision applications such as UV-curable coatings and advanced composite materials .

Manufacturing Considerations

While specific manufacturing methods for triethylene glycol diacrylate vary among producers, the synthesis typically involves esterification reactions under controlled conditions. For related compounds like triethylene glycol dimethacrylate, production methods commonly include:

  • Combining the main ingredients (triethylene glycol and acrylic acid) in an esterification reaction container

  • Adding appropriate solvents (such as toluene or dimethylbenzene)

  • Incorporating catalysts and polymerization inhibitors

  • Controlling reaction conditions including temperature, pressure, and mixing parameters

  • Purification steps including washing and distillation

Similar principles likely apply to triethylene glycol diacrylate production, with modifications specific to acrylic acid chemistry instead of methacrylic acid.

Applications and Industrial Uses

UV/EB-Curable Systems

Triethylene glycol diacrylate serves as a key component in ultraviolet and electron beam curable formulations. Its high reactivity enables rapid curing when exposed to radiation sources, making it valuable in applications where fast processing speeds are required . The compound contributes to developing high-performance coatings with excellent physical and chemical resistance properties.

Coatings and Adhesives

In the coatings industry, triethylene glycol diacrylate functions as an important ingredient in formulations requiring enhanced flexibility, adhesion, and chemical resistance . The molecule's difunctional nature contributes to efficient cross-linking, resulting in durable coating films with superior performance characteristics. Similarly, in adhesive formulations, triethylene glycol diacrylate enhances bond strength and durability under challenging conditions.

Printing Applications

The printing industry utilizes triethylene glycol diacrylate in inks and overprint varnishes. The compound's properties contribute to improved print quality, substrate adhesion, and resistance to abrasion and chemicals . UV-curable inks containing triethylene glycol diacrylate offer advantages including rapid curing, reduced energy consumption, and minimal volatile organic compound emissions.

Advanced Materials and Specialty Applications

Triethylene glycol diacrylate plays a significant role in advanced applications such as:

  • 3D printing resins where photocurable properties enable precise stereolithography

  • Composite materials and laminates requiring specific mechanical properties

  • Encapsulation resins for electronics components

  • Specialty polymers with tailored performance characteristics

Table 3: Major Application Areas for Triethylene Glycol Diacrylate

Application SectorSpecific Uses
UV/EB-Curable SystemsHigh-performance coatings, fast-curing adhesives
Printing IndustryInks, overprint varnishes, packaging coatings
Composite MaterialsMatrix components, laminates, reinforced plastics
3D PrintingPhotocurable resins, stereolithography materials
ElectronicsEncapsulation resins, protective coatings

Market Analysis and Future Trends

Global Market Overview

The global triethylene glycol diacrylate market demonstrates robust growth patterns, driven by increasing demand across diverse industrial sectors. While precise market figures for 2025 aren't explicitly provided in available data, the market typically follows specialty chemicals growth rates of 5-7% CAGR (Compound Annual Growth Rate) . This growth trajectory positions triethylene glycol diacrylate as a significant compound within the specialty chemicals segment.

Market Drivers and Growth Factors

Several factors influence market dynamics for triethylene glycol diacrylate:

  • Increasing demand for high-performance coatings in automotive and construction industries

  • Growing adoption of UV-curable technologies in printing and packaging

  • Expansion of electronics materials applications requiring specialty acrylates

  • Research and development leading to innovative applications

These drivers collectively contribute to market expansion and technological advancement in triethylene glycol diacrylate applications.

Market Segmentation

The triethylene glycol diacrylate market segments along several dimensions:

  • By purity level: ≥98% and ≥99% grades serving different application requirements

  • By application sector: Coatings, adhesives, inks, electronics, and other specialized uses

  • By geographic region: With distinctive growth patterns across Asia Pacific, North America, Europe, and other regions

This segmentation reflects the diverse requirements and applications across industries utilizing triethylene glycol diacrylate.

Regional Growth Patterns

Market analysis reveals promising expansion across key geographic regions, with particularly strong growth projected in Asia Pacific and North America . The Asia Pacific region demonstrates accelerated growth driven by industrial expansion, manufacturing capabilities development, and increasing technological adoption across multiple sectors.

Competitive Landscape

Major players in the triethylene glycol diacrylate market include companies like Miwon Specialty Chemical and Shanghai Hechuang Chemical, who shape the competitive landscape through innovation and strategic market positioning . These organizations focus on product development, quality enhancement, and expanding market presence to strengthen their competitive positions.

Research Findings and Innovations

Performance Enhancement Research

Current research on triethylene glycol diacrylate focuses on enhancing its performance characteristics for specific applications. Investigations aim to optimize properties such as:

  • Curing efficiency and speed under various radiation conditions

  • Compatibility with new substrate materials and complex formulations

  • Environmental performance and sustainability aspects

  • Enhanced physical properties of cured materials

These research directions support the compound's expanding applications across diverse industries.

Research AreaPotential Developments
Sustainable ProductionBio-based sourcing, energy-efficient synthesis methods
Application ExpansionNew substrate compatibility, advanced composite formulations
Performance EnhancementImproved cure rates, enhanced mechanical properties
Environmental ImpactReduced toxicity profiles, improved biodegradability
Novel FormulationsHybrid systems combining multiple cure mechanisms

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